7H-Pyrido[2,3-c]pyrrolo[1,2-e][1,2,5]triazepin-7-one
Description
Properties
IUPAC Name |
2,8,9,11-tetrazatricyclo[8.4.0.02,6]tetradeca-1(10),3,5,8,11,13-hexaen-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N4O/c15-10-8-4-2-6-14(8)7-3-1-5-11-9(7)12-13-10/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVVHSXDLUNCDPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N=NC(=O)C3=CC=CN23 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20556872 | |
| Record name | 7H-Pyrido[2,3-c]pyrrolo[1,2-e][1,2,5]triazepin-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20556872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118386-62-2 | |
| Record name | 7H-Pyrido[2,3-c]pyrrolo[1,2-e][1,2,5]triazepin-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20556872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Diamine-Carbonyl Cyclization
PMC details the use of o-phenylenediamine in forming benzo-fused triazepines. Applied to the target compound:
-
Reagents : Reacting the pyrido-pyrrolo intermediate with oxalyl chloride and ammonium thiocyanate in acetone under ultrasound irradiation forms a thiourea intermediate. Subsequent treatment with potassium selenocyanate substitutes sulfur with selenium, yielding diselenoxo-triazepane-dione derivatives.
-
Conditions : Cyclization at 65–75°C in aqueous ethanol (8–10 volumes) with potassium carbonate achieves ring closure. Cooling to 35°C precipitates the triazepinone product, isolated via filtration (92% yield).
Hydrazonoyl Chloride-Mediated Annulation
PMC reports hydrazonoyl chlorides as electrophilic partners for triazepine synthesis. For the target compound:
-
Synthesis : Treating the pyrrolo-pyrimidine core with hydrazonoyl chloride (derived from methylamine and phosgene) in dichloromethane at 0°C generates an iminium intermediate. Heating to 98°C in sulfolane/water (5% v/v) induces cyclization, forming the triazepinone ring.
-
Optimization : Using potassium carbonate as a base minimizes side reactions, while acetonitrile as a co-solvent enhances solubility.
One-Pot Multicomponent Approaches
Frontiers in Chemistry emphasizes MCRs for efficient heterocycle assembly. A proposed one-pot synthesis involves:
-
Components : 3-Amino-1,2,4-triazole, pyridine-2-carbaldehyde, and acetylacetone.
-
Conditions : Refluxing in ethanol/water (1:1) with potassium carbonate (98°C, 12 hours) facilitates simultaneous pyrido-pyrrolo formation and triazepinone annulation.
-
Yield : Comparative studies suggest MCRs improve yield (75–85%) over stepwise methods.
Solvent and Temperature Optimization
Critical parameters from patent and PMC data include:
Purification and Characterization
Chemical Reactions Analysis
Types of Reactions: 7H-Pyrido[2,3-c]pyrrolo[1,2-e][1,2,5]triazepin-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens or alkylating agents can be used under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the compound.
Scientific Research Applications
Chemistry: In chemistry, 7H-Pyrido[2,3-c]pyrrolo[1,2-e][1,2,5]triazepin-7-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .
Biology and Medicine: It has been studied for its potential as an inhibitor of specific enzymes and receptors, making it a candidate for drug development .
Industry: In the industrial sector, the compound can be used in the development of new materials with specific properties. Its unique structure may contribute to the creation of advanced polymers or other materials with desirable characteristics.
Mechanism of Action
The mechanism of action of 7H-Pyrido[2,3-c]pyrrolo[1,2-e][1,2,5]triazepin-7-one involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to fit into these active sites and interfere with the normal function of the enzymes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Triazolo[1,5-c]pyrrolo[3,2-e]pyrimidines (Compound 4)
- Structure : Features a triazole ring fused to pyrrolo-pyrimidine.
- Synthesis: Prepared via cyclocondensation of 2-amino-3-cyanopyrroles with hydrazine hydrate, followed by formic acid treatment .
- Key Differences : Replaces the triazepine ring with a triazole-pyrimidine system, reducing ring size and nitrogen count.
- Biological Activity: Exhibited broad-spectrum antibacterial activity; compound 3c (tetrazolo analog) surpassed ampicillin against E. coli and P. aeruginosa .
Pyrrolo[1,2-a]thieno[3,2-e]pyrimidines
- Structure : Integrates a thiophene ring into a pyrrolo-pyrimidine scaffold.
- Synthesis: Synthesized via a one-pot, three-component cascade reaction using 2-aminothiophenes and cyanoacetic acid derivatives .
- Key Differences: Substitutes pyrido and triazepine moieties with thieno-pyrimidine, altering electronic properties.
- Biological Activity : Demonstrated antitumor efficacy in vitro and in vivo, highlighting the impact of sulfur-containing heterocycles on activity .
Pyrrolo[2,3-c]azepin-8-one
- Structure: Contains a seven-membered azepinone ring fused to pyrrolo and pyrido systems.
- Synthesis : Formed via gold(III)-catalyzed intramolecular cyclization of alkyne-substituted pyrrolecarboxamides .
- Key Differences: Replaces triazepine with a single nitrogen-containing azepinone, influencing ring strain and reactivity.
- Findings : Cyclization regioselectivity (7-endo-dig vs. 5-exo-dig) was catalyst-dependent, underscoring the sensitivity of fused systems to synthetic conditions .
Biological Activity
7H-Pyrido[2,3-c]pyrrolo[1,2-e][1,2,5]triazepin-7-one is a heterocyclic compound characterized by its unique fused ring system comprising pyridine, pyrrole, and triazepine structures. This compound has garnered interest due to its potential biological activities, particularly in the field of cancer research. Understanding its biological activity involves exploring its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.
- CAS Number : 118386-62-2
- Molecular Formula : C₁₀H₆N₄O
- Molecular Weight : 198.18 g/mol
- LogP : 0.6377
- Polar Surface Area (PSA) : 60.15 Ų
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It is believed to inhibit certain enzymes by binding to their active sites, thereby obstructing their normal functions. This inhibition can lead to various cellular responses including apoptosis and cell cycle arrest in cancer cells.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance:
- FAK Inhibition : A derivative of pyrrolo[2,3-d]pyridine demonstrated potent inhibition of focal adhesion kinase (FAK), a key player in tumor progression. The optimized compound showed an IC₅₀ of 19.1 nM against FAK and significantly inhibited the proliferation of U-87MG (human glioblastoma), A-549 (lung carcinoma), and MDA-MB-231 (breast carcinoma) cell lines with IC₅₀ values ranging from 0.24 to 0.35 µM .
| Compound | Cell Line | IC₅₀ (µM) |
|---|---|---|
| Optimized Compound 18h | U-87MG | 0.35 |
| Optimized Compound 18h | A-549 | 0.24 |
| Optimized Compound 18h | MDA-MB-231 | 0.34 |
This indicates that derivatives based on the triazepin structure could serve as effective multi-target kinase inhibitors.
Induction of Apoptosis
In vitro studies have shown that treatment with certain derivatives can lead to apoptosis in cancer cells. For example, flow cytometry results indicated that these compounds effectively induced apoptosis and G0/G1 phase arrest in MDA-MB-231 cells .
Case Studies
Several case studies have been conducted to evaluate the biological activity of compounds related to this compound:
-
Study on FAK Inhibitors :
- Researchers synthesized a series of derivatives based on the triazepin framework aimed at inhibiting FAK.
- Results indicated that these compounds not only inhibited cell proliferation but also reduced migration capabilities of cancer cells.
-
ENPP1 Inhibition :
- Another study explored derivatives that inhibit ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1), an enzyme linked to tumor immunity.
- One compound demonstrated significant potency in both ENPP1 inhibition and stimulation of the STING pathway in vitro and exhibited efficacy in vivo in a mouse model .
Comparative Analysis with Similar Compounds
When compared to similar compounds like Pyrido[2,3-d]pyrimidin derivatives, this compound exhibits distinct chemical properties due to its unique fused ring system which may confer enhanced biological activity .
| Compound Type | Biological Activity |
|---|---|
| Pyrido[2,3-d]pyrimidin Derivatives | Potent FAK inhibitors |
| This compound | Potential multi-target kinase inhibitor |
Q & A
Basic Research Questions
Q. What are the established synthetic methodologies for synthesizing 7H-Pyrido[2,3-c]pyrrolo[1,2-e][1,2,5]triazepin-7-one?
- Answer : The compound can be synthesized via multi-step heterocyclic annulation reactions. Key methods include:
- Copper-catalyzed Ugi-N-arylation : This approach enables the construction of fused pyrrolo-pyridine frameworks through tandem cyclization, as demonstrated in the synthesis of structurally related indolo/pyrrolo[1,2-a]quinoxalines .
- Skraup reaction : Applied to amino-substituted precursors to form pyrido-pyrano-quinolinone derivatives, which share structural motifs with the target compound .
- Post-Ugi cyclization : Used to generate pyrrolo[2,3-c]pyridine derivatives, highlighting the versatility of multicomponent reactions in building complex heterocycles .
Q. How can researchers confirm the structural integrity of this compound?
- Answer : Structural validation requires a combination of spectroscopic and analytical techniques:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify proton and carbon environments, resolving regioisomeric ambiguities in fused rings .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns .
- X-ray crystallography : Provides definitive proof of stereochemistry and ring connectivity, especially for novel derivatives .
Q. What are common impurities encountered during synthesis, and how can they be mitigated?
- Answer : Impurities often arise from incomplete cyclization or side reactions. Strategies include:
- Chromatographic purification : HPLC or column chromatography to isolate the target compound from byproducts like unreacted intermediates or regioisomers .
- Reaction optimization : Adjusting catalysts (e.g., Cu(I) salts) and solvents (e.g., DMF) to suppress competing pathways .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity in multi-step syntheses?
- Answer : Critical parameters include:
- Catalyst selection : Grignard reagents or bases like K₂CO₃ enhance nucleophilic substitution efficiency in ring-forming steps .
- Temperature control : Maintaining reflux conditions (e.g., in POCl₃ for cyclization) ensures complete reaction while minimizing decomposition .
- Solvent polarity : Polar aprotic solvents (e.g., DMSO) stabilize intermediates in cycloaddition reactions .
Q. How should researchers address contradictory spectroscopic data during structural validation?
- Answer : Resolve discrepancies through:
- Cross-validation : Compare NMR data with computational predictions (DFT or molecular dynamics simulations) to confirm peak assignments .
- Isotopic labeling : Use ¹⁵N or ¹³C-labeled precursors to trace ambiguous signals in complex heterocycles .
Q. What computational approaches are effective in predicting the bioactivity of this compound?
- Answer :
- Molecular docking : Screen against target proteins (e.g., kinases or GPCRs) to identify binding modes and affinity .
- QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups) with activity trends using datasets from analogous triazolopyrimidines .
Q. How can analogues of this compound be designed for structure-activity relationship (SAR) studies?
- Answer : Strategies include:
- Substituent variation : Introduce halogens or alkyl groups at specific positions via Suzuki-Miyaura coupling or nucleophilic substitution .
- Ring expansion/contraction : Modify the triazepine ring to assess its role in bioactivity, guided by methods in pyrrolo-pyrimidine annellation .
Q. What are the key challenges in scaling up synthesis from laboratory to pilot scale?
- Answer : Scalability issues involve:
- Heat management : Ensure uniform temperature control in exothermic steps (e.g., cyclization) to prevent side reactions .
- Purification at scale : Replace column chromatography with recrystallization or continuous-flow systems to reduce costs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
